N-octylhexonamide

Overview

Description

N-Octylhexonamide is a synthetic amide derivative characterized by an octyl (C₈H₁₇) group and a hexonamide moiety. Amides with varying alkyl chain lengths and functional groups exhibit distinct physicochemical properties, influencing their reactivity, solubility, and biological activity. This article compares this compound with five structurally related amides: N-Hydroxyoctanamide, N,N-Diethylacetamide, N-Octadecylformamide, Nikethamide, and Nilutamide, using available data on molecular properties, safety, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octylhexonamide can be synthesized through the reaction of octylamine with hexanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as titanium silicalite (TS-1) can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-octylhexonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium perborate in acetic acid is an effective reagent for the oxidation of this compound.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of this compound.

Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding N-oxide.

Reduction: The major product is the corresponding amine.

Substitution: The major products are substituted amides.

Scientific Research Applications

N-octylhexonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: this compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-octylhexonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis of N-Octylhexonamide and Similar Amides

Structural and Molecular Properties

The table below summarizes key molecular parameters:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | Not reported | Octyl chain, hydroxyl group |

| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | 115.18 | Short alkyl chains, acetyl group |

| N-Octadecylformamide | 32585-06-1 | C₁₉H₃₉NO | 297.52 | Long octadecyl chain |

| Nikethamide | 59-26-7 | C₁₀H₁₄N₂O | 178.23 | Pyridine ring, diethylamide |

| Nilutamide | 63612-50-0 | C₁₂H₁₀F₃N₃O₄ | 317.22 | Trifluoromethyl, nitro groups |

Inferred Properties of this compound :

- Likely molecular formula: ~C₁₄H₂₇NO (assuming "hexonamide" refers to a six-carbon backbone).

- Molecular weight: Estimated between 200–250 g/mol, intermediate between N,N-Diethylacetamide and N-Octadecylformamide.

- Higher lipophilicity than N-Hydroxyoctanamide due to the absence of polar hydroxyl groups.

Biological Activity

N-octylhexonamide, a compound with the chemical formula C14H29NO, has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Overview of this compound

This compound is a member of the amide family and is characterized by its long hydrophobic alkyl chain. It has been studied for its potential applications in antimicrobial treatments and as a therapeutic agent.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The compound's ability to disrupt microbial cell membranes is a critical factor in its antimicrobial efficacy.

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for microbial survival. This action not only inhibits growth but can also lead to cell death.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the adherence of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa to surfaces, which is crucial in preventing biofilm formation on medical devices .

- In Vitro Studies : In vitro assays have shown that this compound can reduce bacterial biofilm formation on contact lenses, indicating its potential application in ophthalmic solutions .

- Toxicological Assessments : Toxicological evaluations revealed that while this compound shows promise as an antimicrobial agent, it is essential to assess its safety profile thoroughly. Studies involving model organisms have indicated varying degrees of toxicity depending on concentration, necessitating further research into safe dosage levels .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-octylhexonamide, and how can purity be validated experimentally?

this compound synthesis typically involves amide bond formation between hexanoic acid derivatives and n-octylamine. Common methods include carbodiimide-mediated coupling (e.g., EDC/HOBt) or Schlenk techniques under inert conditions. Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For quantitative purity, integrate NMR peaks or use HPLC with a calibrated standard curve. Ensure all solvents are thoroughly removed via lyophilization or vacuum drying, as residual solvents can skew purity assessments .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

Begin with cell viability assays (e.g., MTT or resazurin reduction) to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., fluorometric or colorimetric substrate turnover) with positive and negative controls. Dose-response curves (IC₅₀/EC₅₀) should be generated using at least three independent replicates. Include solvent controls (e.g., DMSO) to rule out vehicle interference .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key properties include logP (octanol-water partition coefficient), solubility (in PBS, DMSO, and biological buffers), and stability (pH, temperature). Use shake-flask methods for logP determination and UV-Vis spectroscopy for solubility. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS can identify degradation products. Document all conditions meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

Contradictions often arise from variations in solvent pre-treatment, temperature, or measurement techniques. Design a comparative study using standardized protocols (e.g., USP <711> dissolution methods). Validate results with orthogonal techniques: gravimetric analysis for saturated solutions and dynamic light scattering (DLS) for colloidal suspensions. Cross-reference with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

Employ design of experiments (DoE) to evaluate factors like reaction temperature, stoichiometry, and catalyst loading. Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress in real time via in situ FT-IR or Raman spectroscopy. For persistent side products, consider kinetic trapping (e.g., low-temperature quenching) or selective crystallization .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can identify potential binding sites using X-ray or cryo-EM structures of targets. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Combine with free-energy perturbation (FEP) calculations to quantify affinity differences between analogs. Cross-correlate results with experimental SAR data to refine models .

Q. What methodologies address discrepancies in this compound’s reported pharmacokinetic profiles?

Discrepancies may stem from assay variability (e.g., plasma protein binding, metabolic stability). Use standardized in vitro models (e.g., human hepatocyte assays for metabolism, Caco-2 monolayers for permeability). Validate in vivo findings with radiolabeled tracer studies (¹⁴C or ³H isotopes) to track absorption/distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .

Q. Methodological Guidance

Q. How should researchers conduct a systematic literature review on this compound?

Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT patent"). Prioritize primary literature (peer-reviewed journals) over reviews. Extract data into a matrix comparing synthesis routes, bioactivity, and analytical methods. Critically appraise studies for methodological rigor (sample size, controls, statistical analysis) .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes to contextualize significance. Open-source tools like GraphPad Prism or R (drc package) are recommended .

Q. How to ensure reproducibility when scaling up this compound synthesis for preclinical studies?

Document all parameters: reaction scale, stirring rate, and purification steps (e.g., column chromatography gradients). Use process analytical technology (PAT) like inline NMR or HPLC for real-time monitoring. Characterize intermediates (e.g., by HRMS) to confirm structural integrity. Adhere to FAIR data principles by sharing raw spectra and chromatograms in supplementary materials .

Properties

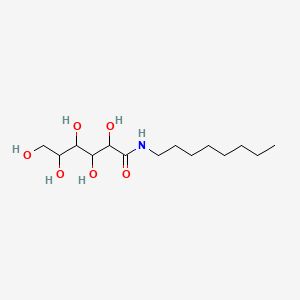

IUPAC Name |

2,3,4,5,6-pentahydroxy-N-octylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMBZDQOFPBYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316415 | |

| Record name | N-Octylhexonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330628-23-4 | |

| Record name | N-Octylhexonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330628-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octylhexonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.